An In-Depth Technical Guide to (R)-1-(o-tolyl)ethanamine: Synthesis, Properties, and Applications in Stereoselective Chemistry
An In-Depth Technical Guide to (R)-1-(o-tolyl)ethanamine: Synthesis, Properties, and Applications in Stereoselective Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of (R)-1-(o-tolyl)ethanamine. As a valuable chiral building block, its utility in asymmetric synthesis is paramount for the creation of enantiomerically pure pharmaceuticals and fine chemicals. This document moves beyond a simple recitation of data, providing in-depth, field-proven insights into its synthesis, characterization, and strategic deployment in stereoselective transformations.
Introduction: The Strategic Importance of Chiral Amines
Chirality is a critical determinant of biological activity in drug development. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer compounds is not merely an academic exercise but a regulatory and safety imperative. (R)-1-(o-tolyl)ethanamine, a member of the α-methylbenzylamine family, serves as a cornerstone reagent in this endeavor. Its unique structure, featuring a sterically influential ortho-methyl group, provides a distinct chiral environment that can be leveraged for high-fidelity stereochemical control in various chemical transformations. This guide elucidates the core properties of this amine and provides practical, validated methodologies for its synthesis and application.
Section 1: Core Physicochemical and Chiroptical Properties
Accurate characterization begins with a foundational understanding of a compound's physical and chemical identifiers. While experimental physical data for the ortho-isomer is less prevalent in the literature compared to its para-isomer, the following table consolidates key computed and identifying information from authoritative databases.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine | [1] |
| Synonyms | (R)-o-Methyl-α-phenethylamine, (1R)-1-(2-methylphenyl)ethan-1-amine | [1] |
| CAS Number | 105615-45-0 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Monoisotopic Mass | 135.1048 g/mol | [1] |
| Topological Polar Surface Area | 26 Ų (Computed) | [1] |
| Physical State | Liquid (Expected) | - |
| Boiling Point | Data not readily available (For reference, (R)-1-(p-tolyl)ethanamine is 105 °C / 27 mmHg) | [2] |
| Density | Data not readily available (For reference, (R)-1-(p-tolyl)ethanamine is 0.94 g/mL) | [2] |
| Optical Rotation [α]D | Data not readily available (For reference, (R)-1-(p-tolyl)ethanol is +44.06°) |
Section 2: Synthesis and Enantiomeric Enrichment
The acquisition of enantiomerically pure (R)-1-(o-tolyl)ethanamine can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. Both methods are of significant industrial and academic importance.
Asymmetric Synthesis via Reductive Amination
Direct asymmetric synthesis is the more elegant and atom-economical approach. Modern methods utilizing transition-metal catalysis or biocatalysis allow for the direct conversion of a prochiral ketone into a single enantiomer of the amine. Ruthenium-catalyzed asymmetric reductive amination (ARA) of sterically hindered ketones is a particularly effective method.[3] Alternatively, reductive aminases (RedAms) offer an environmentally benign route with high stereoselectivity.[4][5]
This protocol is a representative workflow based on established principles for RedAm-catalyzed reactions.[4]
-
Reaction Setup : In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
Reagent Addition : To the buffer, add 2'-methylacetophenone (5 mM), an amine donor (e.g., ammonium chloride or isopropylamine, typically in excess), a cofactor (e.g., NADP⁺, 1 mM), and a cofactor regeneration system (e.g., glucose dehydrogenase [GDH] at 0.7 mg/mL and D-glucose at 30 mM).
-
Enzyme Addition : Initiate the reaction by adding the chosen (R)-selective reductive aminase (e.g., AspRedAm, 1 mg/mL).
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-48 hours. Progress is monitored by HPLC or GC analysis of aliquots.
-
Workup and Isolation : Upon completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to >10 with NaOH to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or MTBE), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
Chiral Resolution of Racemic 1-(o-tolyl)ethanamine
Chiral resolution remains a robust and widely practiced method for obtaining single enantiomers.[6] The technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a carboxylic acid, to form a pair of diastereomeric salts.[7] These salts possess different physical properties, crucially, different solubilities, allowing for their separation by fractional crystallization.[8]
This protocol is adapted from a standard procedure for resolving α-methylbenzylamine and is directly applicable.[8]
-
Dissolution : In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution. The causality for using methanol is its ability to dissolve the reactants while providing a medium where the solubility difference between the diastereomeric salts is pronounced.
-
Salt Formation : To the tartaric acid solution, cautiously add ~6.8 mL of racemic 1-(o-tolyl)ethanamine over one minute. The reaction is exothermic. This acid-base reaction forms the (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate salts.
-
Crystallization : Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours. The less soluble diastereomeric salt will preferentially crystallize. The extended, undisturbed period is critical to allow for the slow, selective growth of high-purity crystals.
-
Isolation : Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine : Transfer the isolated diastereomeric salt to a separatory funnel. Add 50 mL of water to dissolve the salt, followed by the addition of 10 mL of 50% NaOH solution to basify the mixture (pH > 12). This deprotonates the ammonium salt, liberating the free amine.
-
Extraction : Extract the liberated (R)-1-(o-tolyl)ethanamine with an organic solvent like diethyl ether or MTBE (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
Section 3: Spectroscopic Characterization
Unambiguous identification of (R)-1-(o-tolyl)ethanamine requires a combination of spectroscopic techniques. The following data represents expected values based on the compound's structure and general spectroscopic principles.[9][10][11]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Assignment |
| ¹H NMR | Aromatic Protons | δ 7.1 - 7.4 ppm | Multiplet, 4H (Ar-H ) |
| Methine Proton | δ ~4.2 ppm | Quartet, 1H (-CH (CH₃)NH₂) | |
| Aromatic Methyl | δ ~2.4 ppm | Singlet, 3H (Ar-CH₃ ) | |
| Amine Protons | δ 1.5 - 2.5 ppm | Broad Singlet, 2H (-NH₂ ) | |
| Ethyl Methyl | δ ~1.4 ppm | Doublet, 3H (-CH(CH₃ )NH₂) | |
| ¹³C NMR | Aromatic Carbons | δ 125 - 145 ppm | 4 signals (Ar-C ) |
| Aromatic Carbon (ipso-amine) | δ ~145 ppm | (Ar-C -CH) | |
| Aromatic Carbon (ipso-methyl) | δ ~136 ppm | (Ar-C -CH₃) | |
| Methine Carbon | δ ~50 ppm | (-C H(CH₃)NH₂) | |
| Ethyl Methyl Carbon | δ ~24 ppm | (-CH(C H₃)NH₂) | |
| Aromatic Methyl Carbon | δ ~19 ppm | (Ar-C H₃) | |
| IR | N-H Stretch | 3300 - 3400 cm⁻¹ | Primary amine, two bands, may be broad |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | sp² C-H | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | sp³ C-H | |
| N-H Bend (Scissoring) | 1590 - 1650 cm⁻¹ | Primary amine deformation | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 135 | C₉H₁₃N⁺ |
| Base Peak | m/z = 120 | [M - CH₃]⁺, loss of the ethyl methyl group |
Section 4: Key Applications in Asymmetric Synthesis
The primary value of (R)-1-(o-tolyl)ethanamine lies in its application as a chiral auxiliary and resolving agent.
Chiral Resolving Agent
As detailed in the synthesis protocol (Section 2.2), the amine is highly effective for the resolution of racemic carboxylic acids. The process is the reverse of what was described: the single-enantiomer amine is used to separate a racemic mixture of an acid.
Chiral Ligand and Auxiliary
Derivatives of (R)-1-(o-tolyl)ethanamine are employed as chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenations and C-C bond-forming reactions. The amine coordinates to a metal center, creating a defined chiral pocket that forces reactants to approach from a specific trajectory, thereby favoring the formation of one enantiomer of the product. The ortho-tolyl group is particularly effective at creating the necessary steric hindrance to enforce high stereoselectivity.
Section 5: Safety and Handling
Proper handling of (R)-1-(o-tolyl)ethanamine is essential. The following information is based on the hydrochloride salt, which represents the most closely related, publicly available safety data.[12] Users must consult the specific Safety Data Sheet (SDS) for the free base provided by their supplier before use.
-
GHS Hazard Statements :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.
-
-
Precautionary Statements :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264 : Wash skin thoroughly after handling.
-
P271 : Use only outdoors or in a well-ventilated area.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Handling Recommendations : Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530253, (R)-1-(o-tolyl)ethanamine. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Science Learning Center, University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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RBNAinfo. (2017). Safety Data Sheet. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Zhang, K., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 798147. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from [Link]
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Semantic Scholar. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]
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Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]
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ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
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